molecular formula C26H25N5O4S B11658179 N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11658179
M. Wt: 503.6 g/mol
InChI Key: ZRPQSEZJEQLCAZ-WPWMEQJKSA-N
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Description

N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound characterized by its unique structure, which includes a triazole ring, a methoxyphenyl group, and a hydrazide moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the methoxyphenyl and hydrazide groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, antimicrobial properties, and other biochemical interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or inducing changes in gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

When compared to similar compounds, N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide stands out due to its unique combination of functional groups and structural features. Similar compounds may include other triazole derivatives or hydrazide-containing molecules, each with their own distinct properties and applications. The uniqueness of this compound lies in its specific arrangement of functional groups, which confer particular chemical and biological activities.

Properties

Molecular Formula

C26H25N5O4S

Molecular Weight

503.6 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H25N5O4S/c1-17(19-11-14-22(32)23(15-19)35-3)27-28-24(33)16-36-26-30-29-25(18-9-12-21(34-2)13-10-18)31(26)20-7-5-4-6-8-20/h4-15,32H,16H2,1-3H3,(H,28,33)/b27-17+

InChI Key

ZRPQSEZJEQLCAZ-WPWMEQJKSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)/C4=CC(=C(C=C4)O)OC

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

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